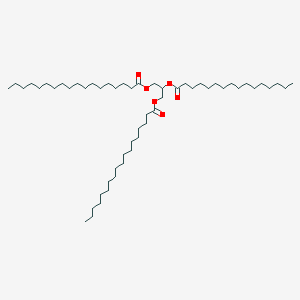
Forphenicine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Forphenicine can be synthesized from L-forphenicinol through an oxidation process. The synthesis starts with dimethyl hydroxyterephthalate or DL-2-(3-hydroxyphenyl)glycine. The oxidation of L-forphenicinol establishes the configuration of this compound to be L-form .
Industrial Production Methods: this compound is produced through microbial fermentation using the strain Actinomyces fulvoviridis var. acarbodicus. The fermentation medium typically contains soybean meal, sodium chloride, magnesium sulfate, potassium dihydrogen phosphate, and copper sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Forphenicine undergoes various chemical reactions, including:
Oxidation: Conversion of L-forphenicinol to this compound.
Reduction: Potential reduction of the formyl group to a hydroxymethyl group.
Substitution: Possible substitution reactions at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: this compound from L-forphenicinol.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Forphenicine has several scientific research applications:
Chemistry: Used as an inhibitor of alkaline phosphatase in enzymatic studies.
Medicine: Studied for its potential antitumor effects, particularly in combination with cyclophosphamide and ionizing radiation
Industry: Utilized in the development of enzyme inhibitors for various industrial applications.
Mecanismo De Acción
Forphenicine exerts its effects primarily by inhibiting alkaline phosphatase. This enzyme catalyzes the hydrolysis of phosphate esters, and its inhibition can affect various biological processes. This compound’s mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Comparación Con Compuestos Similares
Forphenicinol: A precursor to forphenicine with similar immunomodulatory properties.
Bestatin: Another inhibitor of aminopeptidases with immunomodulatory effects.
Uniqueness: Unlike other similar compounds, this compound has shown additive effects when combined with cyclophosphamide and ionizing radiation, making it a promising candidate for combination therapies .
Propiedades
IUPAC Name |
2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSKDGPKFCWPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973366 | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57784-96-0 | |
| Record name | Forphenicine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057784960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(4-formyl-3-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)













